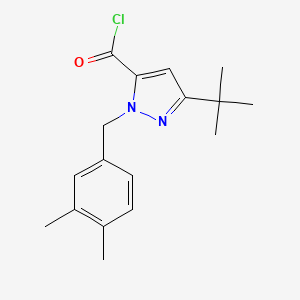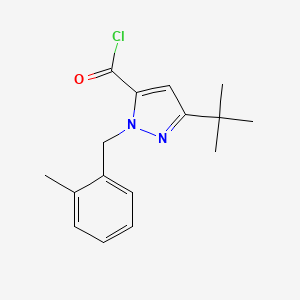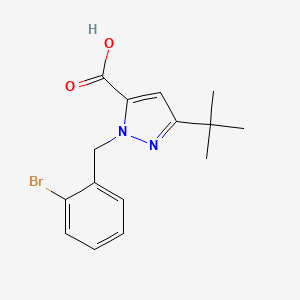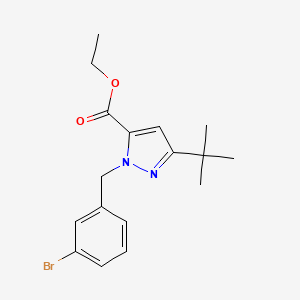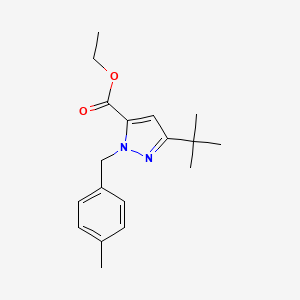
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%) is a synthetic organic compound that is used in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid that is soluble in polar organic solvents and is a derivative of pyrazole. It has been used in a variety of research applications, including as a reagent in biochemical studies and as an inhibitor of enzymes. The purpose of
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% has been used in a variety of scientific research applications. It has been used as a reagent in biochemical studies, as an inhibitor of enzymes, and as a substrate for the synthesis of other compounds. It has also been used as an inhibitor of tyrosine kinase, a key enzyme in signal transduction pathways. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Wirkmechanismus
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of tyrosine kinase, a key enzyme in signal transduction pathways. Additionally, it has been shown to interact with proteins and other molecules involved in cell signaling pathways. It has also been shown to interact with enzymes involved in the synthesis of other compounds, such as proteins and nucleic acids.
Biochemical and Physiological Effects
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, thereby inhibiting signal transduction pathways. Additionally, it has been shown to interact with proteins and other molecules involved in cell signaling pathways. It has also been shown to interact with enzymes involved in the synthesis of other compounds, such as proteins and nucleic acids. Furthermore, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, readily available from chemical suppliers. Additionally, it is a stable compound, with a long shelf life. Furthermore, it is soluble in a variety of polar organic solvents, making it easy to use in laboratory experiments.
However, there are also a number of limitations to using 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% in laboratory experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it should not be used in experiments involving human subjects, as its effects are not yet fully understood. Finally, it should not be used in experiments involving animals, as its effects on animals are not yet fully understood.
Zukünftige Richtungen
The potential future directions for 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% are numerous. It has potential applications in the study of signal transduction pathways and the development of novel therapeutic agents. Additionally, it could be used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways. Furthermore, it could be used in the development of novel drugs and drug delivery systems. Finally, it could be used in the study of the biochemical and physiological effects of other compounds.
Synthesemethoden
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% can be synthesized using a variety of methods. The most common method is a three-step process that involves the reaction of 4-methylbenzyl bromide with 2-aminopyridine, followed by a reaction with ethyl chloroformate and finally a reaction with sodium ethoxide. The yield of the product is typically 95%. Other methods of synthesis include the reaction of 4-methylbenzyl bromide with 2-aminopyridine in the presence of sodium ethoxide, and the reaction of 4-methylbenzyl bromide with ethyl chloroformate in the presence of sodium ethoxide.
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-9-7-13(2)8-10-14/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSDGQCFJMFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



